N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide Sodium Salt N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide Sodium Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC16184733
InChI: InChI=1S/C20H20N2O4S.Na/c1-3-7-18(23)22-27(24,25)17-12-10-15(11-13-17)19-14(2)26-21-20(19)16-8-5-4-6-9-16;/h4-6,8-13H,3,7H2,1-2H3,(H,22,23);/q;+1/p-1
SMILES:
Molecular Formula: C20H19N2NaO4S
Molecular Weight: 406.4 g/mol

N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide Sodium Salt

CAS No.:

Cat. No.: VC16184733

Molecular Formula: C20H19N2NaO4S

Molecular Weight: 406.4 g/mol

* For research use only. Not for human or veterinary use.

N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide Sodium Salt -

Specification

Molecular Formula C20H19N2NaO4S
Molecular Weight 406.4 g/mol
IUPAC Name sodium;butanoyl-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylazanide
Standard InChI InChI=1S/C20H20N2O4S.Na/c1-3-7-18(23)22-27(24,25)17-12-10-15(11-13-17)19-14(2)26-21-20(19)16-8-5-4-6-9-16;/h4-6,8-13H,3,7H2,1-2H3,(H,22,23);/q;+1/p-1
Standard InChI Key PUISERDKPKYJAH-UHFFFAOYSA-M
Canonical SMILES CCCC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na+]

Introduction

Chemical Identity and Structural Characteristics

N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide Sodium Salt is a sodium salt derivative characterized by a sulfonamide backbone linked to a substituted isoxazole ring. Its molecular formula is C₂₀H₂₁N₂NaO₄S, with a molar mass of 408.45 g/mol . The compound’s structure integrates a 5-methyl-3-phenyl-isoxazole moiety, which is critical for its pharmacological interactions, and a butanamide sulfonate group that enhances solubility .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number198470-92-7
Molecular FormulaC₂₀H₂₁N₂NaO₄S
Molar Mass408.45 g/mol
Exact Mass408.113 Da
SynonymsParecoxib Sodium Impurity D

The isoxazole ring system contributes to the compound’s stability under acidic conditions, while the sulfonamide group renders it susceptible to hydrolysis under basic conditions, a property that aligns with its identification as a degradation product .

Synthesis and Degradation Pathways

Preparation Method

The synthesis of N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide Sodium Salt involves a ring-closing reaction under alkaline conditions. As detailed in patent CN108164521B , the process begins with a precursor compound (Formula II) subjected to n-butyllithium in dry tetrahydrofuran at -78°C. The reaction proceeds via deprotonation and intramolecular cyclization, yielding the target impurity.

Reaction Scheme:

  • Precursor Activation: Formula II reacts with n-butyllithium to form a lithiated intermediate.

  • Cyclization: The intermediate undergoes intramolecular nucleophilic attack, forming the isoxazole ring.

  • Salt Formation: Sodium exchange yields the final sodium salt .

Analytical Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

The patent CN108164521B outlines a validated HPLC method for detecting this impurity in Parecoxib Sodium formulations:

  • Chromatographic Column: C18 or phenyl-bonded silica gel.

  • Mobile Phase: Acetonitrile-methanol (A) and pH 2.8–3.2 buffer (B).

  • Elution Program: Gradient elution (0–30 min: 30% A → 70% A).

  • Detection: UV absorbance at 254 nm.

Under these conditions, the impurity elutes at 44.524 min, baseline-separated from Parecoxib Sodium (24.243 min) . This method ensures precise quantification at concentrations as low as 0.1% relative to the active pharmaceutical ingredient (API) .

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (¹H-NMR): Key signals include a singlet at δ 2.41 ppm (3H, CH₃), multiplet at δ 7.30–7.50 ppm (5H, aromatic protons), and a triplet at δ 1.45 ppm (2H, CH₂) .

  • Mass Spectrometry (MS): The molecular ion peak appears at m/z 408.113 ([M]⁺), with fragmentation patterns consistent with the sulfonamide and isoxazole moieties .

Pharmaceutical Implications

Quality Control Significance

As a degradation impurity, N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide Sodium Salt is monitored to ensure Parecoxib Sodium’s stability and safety. Regulatory guidelines (e.g., ICH Q3B) mandate its control below 0.15% in drug products .

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